

Spectroscopic Analysis of 2-Bromobenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzenesulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Bromobenzenesulfonyl chloride**. The information presented is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data

The following tables summarize the available ^1H and ^{13}C NMR data for **2-Bromobenzenesulfonyl chloride**. Due to the limited availability of public spectral data, the ^1H NMR data is compiled from multiple sources, and specific ^{13}C NMR data was not available in the public domain at the time of this review.

Table 1: ^1H NMR Spectroscopic Data for **2-Bromobenzenesulfonyl Chloride**

Chemical Shift (δ) ppm	Multiplicity	Protons	Source
8.23–8.12	Multiplet	1H	[1]
7.91–7.79	Multiplet	1H	[1]
7.64–7.49	Multiplet	2H	[1]

Note: The assignments of the specific aromatic protons are not definitively provided in the source. A detailed 2D NMR analysis would be required for unambiguous assignment.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Bromobenzenesulfonyl Chloride**

Chemical Shift (δ) ppm	Carbon Assignment
Data not publicly available	-

Experimental Protocols

A general experimental protocol for the acquisition of NMR spectra of aromatic sulfonyl chlorides, like **2-Bromobenzenesulfonyl chloride**, is provided below. This protocol is based on standard laboratory practices.

1. Sample Preparation

- Weigh approximately 10-20 mg of **2-Bromobenzenesulfonyl chloride** directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). Ensure the solvent is of high purity to avoid extraneous signals.
- Cap the NMR tube and gently agitate the sample until the solid is completely dissolved.
- If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2. NMR Instrument Parameters

The following are typical instrument parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ^1H NMR:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

- Number of Scans: 16-64 (depending on concentration)
- Acquisition Time: ~2-4 seconds
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-16 ppm
- Temperature: 298 K

For ^{13}C NMR:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-220 ppm
- Temperature: 298 K

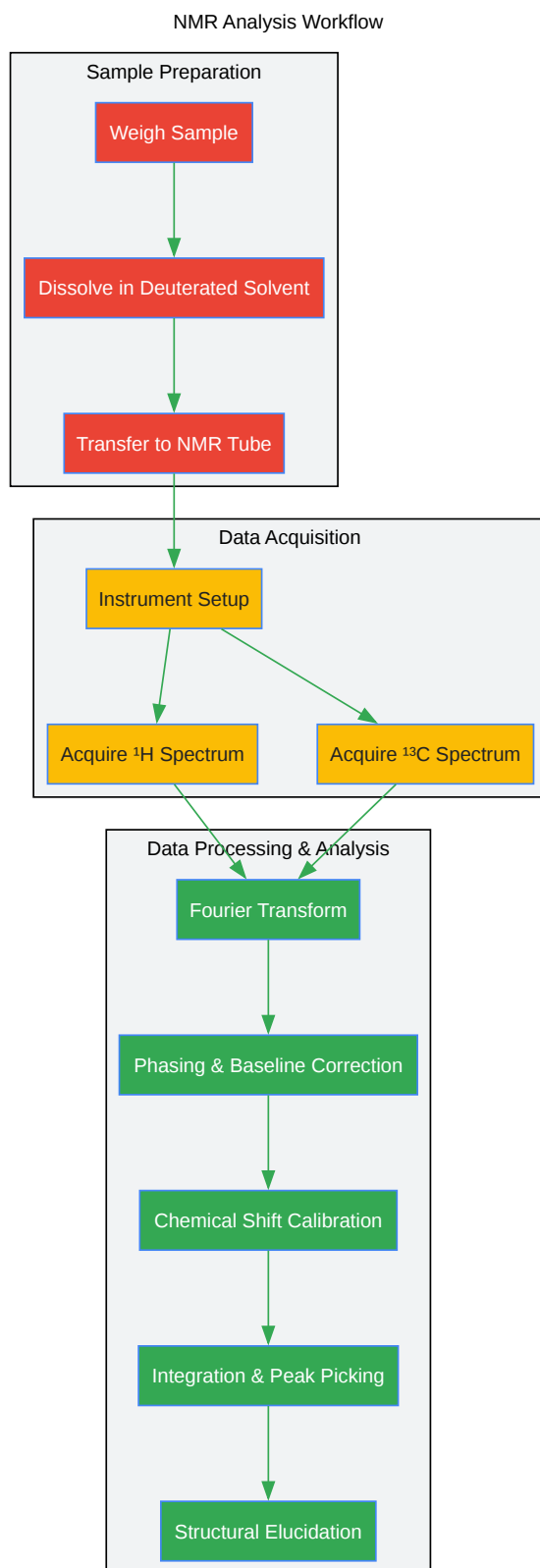
3. Data Processing

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale. For CDCl_3 , the residual solvent peak is typically set to 7.26 ppm for ^1H spectra and 77.16 ppm for ^{13}C spectra.
- Integrate the signals in the ^1H spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the ^1H spectrum to deduce the connectivity of the protons.

Visualization of Molecular Structure and NMR Data Workflow

The following diagrams illustrate the molecular structure of **2-Bromobenzenesulfonyl chloride** and a typical workflow for its NMR analysis.

Caption: Molecular structure of **2-Bromobenzenesulfonyl chloride**.



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Caption: A generalized workflow for NMR analysis.

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References

- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
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